2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS No.: 1431962-67-2
Cat. No.: VC11500683
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431962-67-2 |
|---|---|
| Molecular Formula | C7H12ClN3O2 |
| Molecular Weight | 205.6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a propanoic acid group and at the 3- and 5-positions with amino and methyl groups, respectively. The hydrochloride salt formation enhances its solubility in polar solvents .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
The InChI key (WZWSXARRGYWZLX-UHFFFAOYSA-N) and SMILES string provide unambiguous representations for computational modeling . Density functional theory (DFT) calculations predict a planar pyrazole ring with intramolecular hydrogen bonding between the amino group and the carboxylic acid oxygen, stabilizing the conformation .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.
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Propanoic Acid Functionalization: Alkylation of the pyrazole nitrogen with methyl acrylate, followed by hydrolysis and hydrochloride salt formation .
Reaction conditions often employ ethanol or dimethyl sulfoxide (DMSO) as solvents and ammonium acetate as a catalyst. Yields range from 60–75%, with purity >95% achieved via recrystallization .
Industrial-Scale Considerations
Large-scale production utilizes continuous flow reactors to optimize reaction kinetics and reduce byproducts. Final purification involves gradient elution chromatography or fractional crystallization, ensuring compliance with pharmaceutical-grade standards .
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in water (>50 mg/mL at 25°C) due to its ionic hydrochloride form. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >100°C .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–195°C (decomposes) | DSC |
| LogP (Octanol-Water) | -1.2 | Computational |
| pKa (Carboxylic Acid) | 3.8 | Potentiometric |
| pKa (Amino Group) | 9.1 | Potentiometric |
Crystallographic Insights
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group . The pyrazole ring adopts a planar geometry, while the propanoic acid group forms hydrogen bonds with adjacent molecules, contributing to crystalline stability .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pyrazole and propanoic acid substituents to optimize bioactivity.
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Formulation Studies: Development of prodrugs to enhance bioavailability.
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